molecular formula C18H20N4O5S B12461560 N-{4-[(2-{[4-(acetylamino)phenyl]sulfonyl}hydrazinyl)carbonyl]phenyl}propanamide

N-{4-[(2-{[4-(acetylamino)phenyl]sulfonyl}hydrazinyl)carbonyl]phenyl}propanamide

Cat. No.: B12461560
M. Wt: 404.4 g/mol
InChI Key: FTHCVUBWCFURKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{4-[N’-(4-ACETAMIDOBENZENESULFONYL)HYDRAZINECARBONYL]PHENYL}PROPANAMIDE is a complex organic compound with significant applications in various fields of chemistry and biology. This compound is known for its unique structural properties and reactivity, making it a valuable reagent in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[N’-(4-ACETAMIDOBENZENESULFONYL)HYDRAZINECARBONYL]PHENYL}PROPANAMIDE typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-acetamidobenzenesulfonyl chloride with hydrazine to form the intermediate 4-acetamidobenzenesulfonyl hydrazine. This intermediate is then reacted with 4-isocyanatobenzoyl chloride to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

N-{4-[N’-(4-ACETAMIDOBENZENESULFONYL)HYDRAZINECARBONYL]PHENYL}PROPANAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.

Scientific Research Applications

N-{4-[N’-(4-ACETAMIDOBENZENESULFONYL)HYDRAZINECARBONYL]PHENYL}PROPANAMIDE has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonyl hydrazides and related compounds.

    Biology: The compound is used in biochemical assays to study enzyme activity and protein interactions.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-{4-[N’-(4-ACETAMIDOBENZENESULFONYL)HYDRAZINECARBONYL]PHENYL}PROPANAMIDE involves its interaction with specific molecular targets. The sulfonyl hydrazide group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This interaction is crucial for its applications in biochemical assays and drug development.

Comparison with Similar Compounds

Similar Compounds

    4-Acetamidobenzenesulfonyl azide: This compound is structurally similar and used in similar applications.

    4-Acetamidobenzenesulfonyl chloride: Another related compound used as a precursor in the synthesis of sulfonyl hydrazides.

Uniqueness

N-{4-[N’-(4-ACETAMIDOBENZENESULFONYL)HYDRAZINECARBONYL]PHENYL}PROPANAMIDE is unique due to its specific structural features, which allow it to undergo a wide range of chemical reactions and interact with various biological targets. This versatility makes it a valuable compound in both research and industrial applications.

Properties

Molecular Formula

C18H20N4O5S

Molecular Weight

404.4 g/mol

IUPAC Name

N-[4-[[(4-acetamidophenyl)sulfonylamino]carbamoyl]phenyl]propanamide

InChI

InChI=1S/C18H20N4O5S/c1-3-17(24)20-15-6-4-13(5-7-15)18(25)21-22-28(26,27)16-10-8-14(9-11-16)19-12(2)23/h4-11,22H,3H2,1-2H3,(H,19,23)(H,20,24)(H,21,25)

InChI Key

FTHCVUBWCFURKA-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC1=CC=C(C=C1)C(=O)NNS(=O)(=O)C2=CC=C(C=C2)NC(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.